periconicin A

Description

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

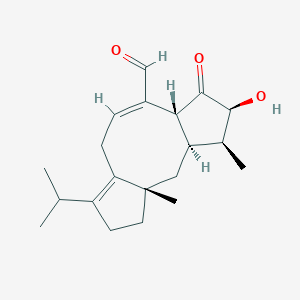

(1S,3R,4S,5S,7R,8E)-5-hydroxy-1,4-dimethyl-6-oxo-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-8,11-diene-8-carbaldehyde |

InChI |

InChI=1S/C20H28O3/c1-11(2)14-7-8-20(4)9-15-12(3)18(22)19(23)17(15)13(10-21)5-6-16(14)20/h5,10-12,15,17-18,22H,6-9H2,1-4H3/b13-5-/t12-,15+,17-,18-,20-/m0/s1 |

InChI Key |

IUXNFOSJQWRNNO-ZFOLLOEKSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2C[C@@]3(CCC(=C3C/C=C(\[C@@H]2C(=O)[C@H]1O)/C=O)C(C)C)C |

Canonical SMILES |

CC1C2CC3(CCC(=C3CC=C(C2C(=O)C1O)C=O)C(C)C)C |

Synonyms |

periconicin A |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Elucidation and Key Features

Periconicin A (C<sub>20</sub>H<sub>30</sub>O<sub>5</sub>) features a dicyclopenta[a,d]cyclooctane ring system, a hallmark of fusicoccanes. Key spectroscopic data include:

Biosynthetic Pathways and Key Reactions

This compound is derived from the mevalonate pathway, with proposed biosynthetic steps involving:

2.1. Cyclization and Rearrangement

-

Precursor : Geranylgeranyl pyrophosphate (GGPP) undergoes cyclization via fusicoccadiene synthase to form the tricyclic core .

-

Oxidative Modifications : Sequential oxidation by cytochrome P450 enzymes introduces hydroxyl groups at C-3 and C-7 .

2.2. Lactonization

-

Intramolecular esterification between C-15 hydroxyl and C-19 carboxyl groups forms the δ-lactone ring, critical for bioactivity .

2.3. Post-Cyclization Reactions

-

Methylation : SAM-dependent methylation at C-18 enhances hydrophobicity .

-

Epoxidation : Proposed epoxide formation at C-8/C-9 via oxidative coupling, though intermediates remain unisolated .

3.1. Acid-Catalyzed Rearrangements

-

Under acidic conditions, the δ-lactone ring undergoes hydrolysis to yield a seco-acid derivative, which can re-cyclize under basic conditions .

3.2. Oxidation Reactions

-

Treatment with Jones reagent oxidizes secondary alcohols (e.g., C-3) to ketones, altering bioactivity .

3.3. Biotransformation

-

Microbial metabolism by Aspergillus niger introduces hydroxyl groups at C-12, forming a less cytotoxic analog .

Comparative Reactivity with Analogues

Q & A

Q. What are the primary natural sources of periconicin A, and what methodologies are recommended for its extraction and initial characterization?

this compound is commonly isolated from fungal species within the Periconia genus. For extraction, researchers typically employ solvent-based techniques (e.g., ethyl acetate or methanol) followed by chromatographic purification (e.g., silica gel column chromatography or HPLC). Initial characterization involves spectroscopic methods:

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Antioxidant potential : DPPH radical scavenging assay.

Ensure proper controls (e.g., solvent-only and positive controls like doxorubicin for cytotoxicity) to validate results .

Q. How can researchers address conflicting data in this compound’s reported bioactivity across studies?

Contradictions often arise from variations in experimental conditions. To resolve these:

- Standardize protocols : Use CLSI guidelines for antimicrobial assays.

- Validate purity : Confirm compound identity via ≥95% HPLC purity and spectral matching with literature.

- Replicate studies : Cross-test in independent labs using shared samples .

Advanced Research Questions

Q. How can the PICO(T) framework be applied to design a mechanistic study on this compound’s anticancer effects?

Example PICO(T) Question :

- P opulation: Human colorectal cancer cells (HCT-116).

- I ntervention: this compound at IC50 concentration.

- C omparison: Untreated cells vs. 5-fluorouracil (standard chemotherapeutic).

- O utcome: Apoptosis induction (measured via Annexin V/PI staining).

- T ime: 48-hour exposure.

This framework ensures clarity in hypothesis testing and comparability with existing literature .

Q. What strategies optimize the total synthesis of this compound to improve yield and scalability?

Key considerations:

- Retrosynthetic analysis : Identify modular intermediates (e.g., polyketide synthase-derived fragments).

- Catalytic asymmetric synthesis : Use chiral catalysts for stereocenter formation.

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME).

Recent studies achieved 22% yield via Suzuki-Miyaura coupling for aryl-aryl bond formation .

Q. How should researchers design a pharmacokinetic study for this compound to evaluate oral bioavailability?

Methodological steps:

Animal model : Sprague-Dawley rats (n=6/group).

Dosing : Single oral (50 mg/kg) vs. intravenous (10 mg/kg) administration.

Sampling : Plasma collected at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.

Analytical method : LC-MS/MS for quantitation (LOQ: 1 ng/mL).

Data analysis : Non-compartmental modeling (WinNonlin) to calculate AUC, Cmax, t1/2 .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Q. How can researchers ensure reproducibility in this compound’s spectroscopic characterization?

Follow NIH preclinical guidelines :

- NMR : Report solvent, temperature, and referencing standard (e.g., TMS).

- HRMS : Include calibration method (internal/external) and resolution (≥30,000).

- Data deposition : Upload raw spectra to public repositories (e.g., Zenodo) .

Table 1: Comparative Bioactivity of this compound Across Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.